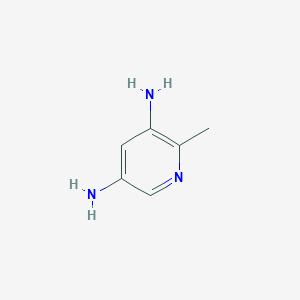

2-Methylpyridine-3,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-3,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-6(8)2-5(7)3-9-4/h2-3H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROPTYVMBJLHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719413 | |

| Record name | 2-Methylpyridine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896160-68-2 | |

| Record name | 2-Methylpyridine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methylpyridine 3,5 Diamine and Its Derivatives

Established Synthetic Routes to 2-Methylpyridine-3,5-diamine

The construction of the this compound scaffold can be achieved through various synthetic strategies, primarily categorized into precursor-based approaches and catalytic protocols.

Precursor-Based Synthesis Approaches

Precursor-based methods involve the creation of the substituted pyridine (B92270) ring from acyclic starting materials or the modification of existing pyridine derivatives. A common strategy involves the reduction of a dinitro precursor. For instance, the synthesis can commence with 2-methyl-3,5-dinitropyridine, which is then subjected to reduction to yield the target diamine.

Another precursor-based approach involves the condensation of aldehydes and ammonia (B1221849). beilstein-journals.orgwikipedia.orgorgsyn.org For example, the Chichibabin pyridine synthesis and its variations utilize the reaction of aldehydes with ammonia to form the pyridine ring. beilstein-journals.orgwikipedia.org Specifically, 2-methyl-5-ethylpyridine can be synthesized through the condensation of acetaldehyde (B116499) and ammonia. beilstein-journals.org While these methods are versatile, they can sometimes lead to mixtures of products and require careful control of reaction conditions.

The Hantzsch dihydropyridine (B1217469) synthesis is another classical method that can be adapted to produce substituted pyridines by reacting an aldehyde, ammonia (or an ammonium (B1175870) salt), and two equivalents of a 1,3-dicarbonyl compound. beilstein-journals.orgmatanginicollege.ac.in

Catalytic Synthesis Protocols (e.g., Palladium-Catalyzed Cross-Coupling)

Modern synthetic chemistry heavily relies on catalytic methods, particularly palladium-catalyzed cross-coupling reactions, to construct carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The Suzuki cross-coupling reaction is a prominent example used in the synthesis of derivatives of this compound. mdpi.com

This approach typically involves the reaction of a halogenated pyridine derivative with a suitable coupling partner in the presence of a palladium catalyst and a base. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids to introduce diverse substituents at the 5-position of the pyridine ring. mdpi.com The reaction is generally carried out in a solvent mixture like 1,4-dioxane (B91453) and water, at elevated temperatures. mdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. mdpi.com

A study detailed the synthesis of novel pyridine derivatives via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine or its N-acetylated counterpart with different arylboronic acids. mdpi.com The reactions were catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of potassium phosphate (B84403) as a base. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Product |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 5-Aryl-2-methylpyridin-3-amine derivatives |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | N-[5-Aryl-2-methylpyridine-3-yl]acetamide derivatives |

Functional Group Interconversions and Modifications in Pyridine Diamine Systems

Once the core pyridine diamine structure is established, further modifications can be made through functional group interconversions. These reactions allow for the introduction of a wide range of functionalities, enabling the fine-tuning of the molecule's properties.

Amination Reactions

Amination reactions are fundamental for introducing amino groups onto the pyridine ring. The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide, typically at the 2-position. youtube.comntu.edu.sg However, this reaction often requires harsh conditions and can lack regioselectivity with substituted pyridines. nih.gov

More contemporary methods involve the amination of halopyridines. scielo.br These are typically nucleophilic aromatic substitution (SNAr) reactions where a halogen at the 2- or 4-position of the pyridine ring is displaced by an amine. beilstein-journals.org Transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds under milder conditions and with broader substrate scope. rsc.org

Another strategy involves the amination of pyridine N-oxides. Activating the N-oxide with an agent like tosyl anhydride (B1165640) facilitates nucleophilic attack by an amine at the 2-position. researchgate.net

Reduction Reactions

Reduction reactions are crucial for converting other functional groups into amines. The most common application in the synthesis of pyridine diamines is the reduction of nitro groups. Dinitropyridine precursors can be reduced to the corresponding diamines using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing metals such as iron, tin, or stannous chloride in acidic media. orgsyn.org

The reduction of other nitrogen-containing functional groups can also be employed. For instance, azides can be reduced to amines via catalytic hydrogenation or with reagents like triphenylphosphine. vanderbilt.edu Nitriles can also be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu

| Starting Material | Reagent | Product |

| Dinitropyridine | Fe/HCl or Sn/HCl or H₂/Pd-C | Diaminopyridine |

| Azidopyridine | H₂/Pd-C or PPh₃/H₂O | Aminopyridine |

| Cyanopyridine | LiAlH₄ or H₂/Catalyst | Aminomethylpyridine |

Substitution Reactions on the Pyridine Core

Substitution reactions on the pyridine ring are essential for introducing a variety of functional groups. Due to the electron-deficient nature of the pyridine ring, it is generally more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic aromatic substitution (SEAr). jscimedcentral.comgcwgandhinagar.com

Nucleophilic substitution is most favorable at the 2- and 4-positions, which are activated by the electron-withdrawing nitrogen atom. jscimedcentral.comgcwgandhinagar.com Halogens at these positions are good leaving groups and can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates. beilstein-journals.orgnih.gov

Electrophilic substitution on the pyridine ring is more challenging and typically requires harsh conditions. gcwgandhinagar.com When it does occur, it generally directs to the 3-position. To facilitate electrophilic substitution, the pyridine ring can be activated by conversion to its N-oxide. matanginicollege.ac.ingcwgandhinagar.com The N-oxide group is electron-donating and directs incoming electrophiles to the 2- and 4-positions. wikipedia.orgmatanginicollege.ac.in The N-oxide can then be removed by reduction. wikipedia.orgmatanginicollege.ac.in

Sustainable and Advanced Synthetic Techniques

The synthesis of substituted pyridines, including diamine derivatives, is increasingly benefiting from advanced technologies that offer improvements over classical batch processing. These methods aim to increase yields, reduce reaction times, enhance safety, and minimize waste, aligning with the principles of green chemistry.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pyridines and their derivatives, offering superior safety, efficiency, and scalability compared to traditional batch methods. mdpi.comnih.gov This technique involves pumping reagents through a heated tube or column, often packed with a catalyst, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.commdpi.com While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and successful applications for related structures, such as 2-methylpyridines, demonstrate its high potential. mdpi.comnih.gov

A notable application is the α-methylation of pyridines using a simplified bench-top continuous flow system. mdpi.comnih.gov In this process, a solution of the pyridine precursor in an alcohol like 1-propanol (B7761284) is passed through a heated column packed with Raney® nickel. mdpi.comnih.gov This method produces α-methylated pyridines with high selectivity and in excellent yields, often without the need for extensive work-up or purification. mdpi.comnih.gov The advantages include significantly shorter reaction times, improved safety by minimizing the handling of hazardous reagents, and reduced waste generation. mdpi.comnih.gov The industrial synthesis of nicotinic acid, a related pyridine derivative, has also been successfully adapted to a continuous flow process, highlighting the scalability and robustness of this technology. beilstein-journals.org

Table 1: Examples of Continuous Flow Synthesis of Pyridine Derivatives

| Product | Precursor(s) | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylpyridines | Pyridine, 1-Propanol | Raney® Nickel | >180 °C, 0.1 mL/min flow rate | Very good | mdpi.comnih.gov |

| Imidazo[1,2-a]pyridines | 2-aminopyridine (B139424), Bromopyruvic acid | - | Two microreactors, multistep | 46% | unimi.it |

| N-Arylhydroxylamines | Nitroarenes | Pt/C, DMAP | 25 °C, 6 bar H₂, THF | >99% selectivity | mdpi.com |

| Imidazopyridines | Ketone, Ethyl glyoxalate | Polymer supported sulfonic acid | 120 °C, 25 min residence time | 76-85% | acs.org |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, offering dramatic reductions in reaction times, increased yields, and often enhanced product purity compared to conventional heating methods. organic-chemistry.orgjmaterenvironsci.comarkat-usa.org This technology utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to different reaction selectivities and efficiencies. jmaterenvironsci.com The synthesis of various aminopyridine derivatives has been successfully optimized using this technique. nih.govthieme-connect.commdpi.com

For example, the preparation of substituted imidazo[1,2-a]pyridines from 2-aminopyridines can be achieved in less than two minutes with yields of 85–95% under microwave irradiation, whereas conventional thermal methods require 10–35 minutes for lower yields. organic-chemistry.org This acceleration is a common feature of microwave-assisted reactions, which often proceed under solvent-free conditions, further enhancing their green credentials. organic-chemistry.orgjmaterenvironsci.com

The optimization of microwave-assisted synthesis involves fine-tuning parameters such as temperature, reaction time, and the choice of solvent or solid support. In the synthesis of lithocholyl amides of aminopyridines, the microwave technique proved to be a superior method compared to conventional heating, offering numerous advantages. nih.gov Similarly, novel acetamide (B32628) derivatives of aminopyridines were synthesized in good yields under microwave irradiation at 65–70 °C. mdpi.com The development of multicomponent reactions (MCRs) assisted by microwave irradiation represents another significant advancement, allowing for the rapid, one-pot synthesis of highly functionalized 2-aminopyridines with high yields and minimal by-products. jmaterenvironsci.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridine Derivatives

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Substituted Imidazo[1,2-a]pyridines | Microwave | < 2 minutes | 85-95% | organic-chemistry.org |

| Substituted Imidazo[1,2-a]pyridines | Conventional Heating | 10-35 minutes | up to 89% | organic-chemistry.org |

| Bisimides | Microwave | 10 minutes | Good to excellent | arkat-usa.org |

| Bisimides | Conventional Heating | 5-8 hours | - | arkat-usa.org |

| Fused 2-Aminopyridines | Microwave | - | - | thieme-connect.com |

Regioselectivity and Chemoselectivity in Synthetic Pathways to Substituted Pyridine Diamines

Achieving the desired regioselectivity and chemoselectivity is a critical challenge in the synthesis of polysubstituted pyridines, including diamines. The specific placement of functional groups on the pyridine ring dictates the final properties and utility of the molecule. The synthesis of a specific isomer like this compound requires precise control over the reaction pathways to avoid the formation of unwanted regioisomers.

Regioselectivity in nucleophilic aromatic substitution on pyridine rings is heavily influenced by the nature and position of existing substituents as well as the reaction conditions. For example, in the reaction of 3-substituted 2,6-dichloropyridines, the steric bulk of the substituent at the 3-position can direct an incoming nucleophile to the 6-position. researchgate.net The solvent also plays a crucial role; a solvent's ability to act as a hydrogen-bond acceptor can switch the regioselectivity of the reaction. researchgate.net

Chemoselectivity, the ability to react with one functional group in the presence of others, is equally important. In the synthesis of substituted pyridines, various catalytic systems have been developed to achieve high chemoselectivity. organic-chemistry.orgorganic-chemistry.org Metal-free, base-catalyzed three-component reactions can provide highly decorated pyridine derivatives with high regioselectivity and broad functional group tolerance. organic-chemistry.org Similarly, the functionalization of the pyridine ring itself presents challenges due to its electronic nature. The pyridine nitrogen makes the ring electron-deficient, favoring nucleophilic substitution at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under harsh conditions. nih.gov

The development of methods to control the regioselectivity of reactions on the pyridine core is an active area of research. For instance, strategies using transient 3,4-pyridyne intermediates, where proximal substituents perturb the aryne distortion, allow for highly controlled nucleophilic additions and cycloadditions to access specific substitution patterns that are otherwise difficult to obtain. nih.gov The synthesis of enantiomerically pure vicinal diamines with pyridine moieties has been achieved through regioselective ring-opening of aziridines or nucleophilic substitution of cyclic sulfamidates, demonstrating pathways to control both regio- and stereoselectivity. mdpi.com These advanced strategies are essential for the rational design and synthesis of complex molecules like this compound.

Chemical Reactivity and Derivatization Studies of 2 Methylpyridine 3,5 Diamine

Reactivity of the Amino Functional Groups

The two amino groups at the C3 and C5 positions are expected to be the primary sites of reactivity for many chemical transformations due to their high nucleophilicity.

The amino groups of 2-Methylpyridine-3,5-diamine are predicted to readily react with a variety of electrophiles. Reactions such as acylation with acyl chlorides or anhydrides would form the corresponding amides. For instance, the reaction of the related 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. scirp.org Similarly, alkylation with alkyl halides would lead to secondary and tertiary amines.

Condensation reactions with aldehydes and ketones are also anticipated. Diaminopyridines are known to undergo condensation to form fused heterocyclic systems. For example, 2,3-diaminopyridine (B105623) reacts with β-oxoesters to form pyrido[2,3-b] iugaza.edu.psjscimedcentral.comdiazepin-4-ones. acs.orgnih.gov It also undergoes cyclocondensation with nitrilimines to afford 8-aminoimidazo[1,2-a]pyridines. iugaza.edu.ps The reaction of 2,6-diaminopyridine (B39239) with salicylaldehyde (B1680747) results in the formation of a binuclear Schiff base ligand. scirp.org Given these precedents, this compound would likely participate in similar condensation reactions to generate a diverse range of complex heterocyclic structures.

Table 1: Examples of Condensation Reactions with Diaminopyridines Data inferred from reactions of analogous compounds.

| Reactant 1 | Reactant 2 | Product Type | Reference Compound | Reference |

|---|---|---|---|---|

| 2,3-Diaminopyridine | Ethyl Aroylacetates | Pyrido[2,3-b] iugaza.edu.psjscimedcentral.comdiazepin-4-one | 2,3-Diaminopyridine | acs.org |

| 2,3-Diaminopyridine | Nitrilimines | 8-Aminoimidazo[1,2-a]pyridine | 2,3-Diaminopyridine | iugaza.edu.ps |

| 2,6-Diaminopyridine | Salicylaldehyde | Schiff Base Ligand | 2,6-Diaminopyridine | scirp.org |

| 3,4-Diaminopyridine | Substituted Aldehydes | 2-Substituted-1H-imidazo[4,5-c]pyridine | 3,4-Diaminopyridine | jscimedcentral.com |

The nitrogen atoms of both the pyridine (B92270) ring and the two amino groups possess lone pairs of electrons, making this compound a potent nucleophile and an excellent candidate for ligand synthesis. Transition metal pyridine complexes are numerous and well-studied. jscimedcentral.com The amino groups enhance the electron density on the pyridine nitrogen, increasing its basicity and coordination ability.

Studies on related aminopyridine derivatives demonstrate their capacity to form stable complexes with various metal ions. For example, 2-amino-3-methylpyridine (B33374) forms coordination polymers with silver(I) ions, where the ligand coordinates to the metal center through the pyridine nitrogen and is bridged to another metal ion via the amino group. wikipedia.org Similarly, mixed-ligand Cu(II) complexes have been synthesized using various 2,3-diaminopyridine derivatives. mjcce.org.mk It is highly probable that this compound would act as a bidentate or bridging ligand, coordinating with metal ions through the pyridine nitrogen and one or both of the amino groups to form stable metal complexes.

Table 2: Metal Complex Formation with Aminopyridine Analogues Data inferred from reactions of analogous compounds.

| Ligand | Metal Ion | Complex Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-Amino-3-methylpyridine | Ag(I) | Polymeric | Ligand acts as a bridge between metal centers. | wikipedia.org |

| 2,6-Diaminopyridine | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Binuclear Schiff Base Complex | Ligand formed in situ with salicylaldehyde. | scirp.org |

| 2,3-Diaminopyridine | Cu(II) | Mixed-Ligand Complex | Forms complex with 2-methoxy-5-sulfamoylbenzoic acid. | mjcce.org.mk |

| Diamido-Pyridine Ligands | Nb(V), Ta(V) | Imido Complexes | Forms stable six-coordinate complexes. | acs.org |

The amino groups on an aromatic ring can be susceptible to oxidation, although the pyridine ring itself is generally resistant to oxidation. nih.gov The oxidation of aminopyridines can lead to various products, including the formation of nitro compounds or polymeric materials. For example, the oxidation of 3,5-dinitro-2,4,6-triaminopyridine with hydrogen peroxide yields the corresponding 1-oxide derivative, demonstrating that the pyridine nitrogen can be oxidized even in the presence of multiple amino groups. dtic.mil In some cases, oxidation can lead to dimerization or polymerization, as suggested by the color change observed during the attempted oxidation of pyridine-2,6-diamine by Burkholderia sp. MAK1 cells. iugaza.edu.ps The specific oxidation products of this compound would depend on the oxidant used and the reaction conditions.

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is highly activated by the two amino groups and the methyl group, all of which are electron-donating. This high degree of activation makes the ring significantly more reactive towards electrophiles than pyridine itself.

Pyridine typically undergoes electrophilic aromatic substitution with difficulty and primarily at the 3-position. uomosul.edu.iqgcwgandhinagar.com However, the powerful activating effect of the two amino groups (ortho-, para-directing) and the methyl group (ortho-, para-directing) in this compound would strongly favor substitution and direct incoming electrophiles to the C4 and C6 positions.

Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed under much milder conditions than those required for unsubstituted pyridine. For instance, the electrophilic substitution of 2,4-diaminopyridine with phenolic Mannich bases or halogens results in substitution at the 3- and 5-positions. nih.gov In the case of this compound, the directing effects of the substituents would converge to make the C4 and C6 positions the most nucleophilic and therefore the most likely sites of attack.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution Based on directing effects of substituents on this compound.

| Position | Activating Groups | Directing Influence | Predicted Reactivity |

|---|---|---|---|

| C4 | 2-Me (para), 3-NH₂ (ortho), 5-NH₂ (ortho) | Strong activation | Highly favored |

| C6 | 5-NH₂ (ortho) | Activation | Favored |

Conversely, the electron-rich nature of the ring would make it less susceptible to nucleophilic aromatic substitution (SNAr) unless a good leaving group is present on the ring. wikipedia.org

While less common than substitution reactions, pyridine rings can undergo transformations under specific conditions. These can include ring-opening and ring-closing sequences. For example, a method has been developed to convert para-substituted pyridines into meta-substituted anilines through a sequence of ring-opening to a streptocyanine intermediate followed by a (5 + 1) ring-closing reaction. organic-chemistry.org Another example involves the reaction of N-methyl-3,5-dinitropyridin-2-one with ketones and ammonia (B1221849), which leads to the formation of substituted pyrimidines via a ring transformation. clockss.org Although no specific ring transformation reactions have been reported for this compound, its high electron density and multiple reactive sites could potentially enable it to participate in similar complex rearrangements under appropriate synthetic conditions.

Derivatization for Enhanced Research Applications

The chemical structure of this compound, featuring two reactive primary amine groups and a pyridine nitrogen atom, makes it a versatile precursor for a wide range of derivatization reactions. These modifications are crucial for enhancing its utility in various research fields, from analytical chemistry to material science. By converting the diamine into derivatives, researchers can tune its properties to improve analytical detection, create complex molecular architectures, and design novel functional materials.

Analytical Derivatization for Spectroscopic and Chromatographic Studies

Derivatization is a common strategy in analytical chemistry to improve the detection and quantification of target analytes that may otherwise exhibit poor response or chromatographic behavior. For a compound like this compound, derivatization of its amino groups can enhance its volatility for gas chromatography (GC) or improve its detectability for spectroscopic and liquid chromatography (LC) methods.

The primary amino groups of this compound are the main targets for analytical derivatization. Common reactions include acylation, silylation, or condensation with carbonyl compounds to form Schiff bases. These reactions convert the polar amine groups into less polar, more stable, and more readily detectable moieties.

Key Derivatization Approaches:

Schiff Base Formation: The condensation reaction between the amino groups of this compound and various aldehydes or ketones is a straightforward method to create derivatives. grafiati.com This reaction forms an imine or azomethine (-C=N-) group, creating a Schiff base. jocpr.comderpharmachemica.com These derivatives often exhibit distinct spectroscopic properties (UV-Vis, fluorescence) that can be exploited for quantification. grafiati.comnih.gov The structure of these new Schiff bases can be confirmed using techniques like Infrared (IR) spectroscopy, which shows the characteristic C=N stretch, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Acylation and Silylation for GC-MS: For analysis by gas chromatography-mass spectrometry (GC-MS), analytes must be volatile and thermally stable. Derivatization is frequently employed to analyze compounds with polar functional groups like amines and hydroxyls. researchgate.net Reagents such as silylating agents (e.g., trimethylsilylation) or acylating agents can be used to decrease the polarity and increase the volatility of the diamine, allowing for its separation and detection by GC-MS. researchgate.net

Fluorescent Labeling for HPLC: In High-Performance Liquid Chromatography (HPLC), derivatization can be used to attach a chromophore or fluorophore to the analyte, significantly enhancing detection sensitivity. sci-hub.se Fluorescent labeling is particularly powerful, enabling detection at very low concentrations. Reagents that react with primary amines to yield highly fluorescent products are ideal for this purpose. The resulting fluorescent derivatives of this compound could be used in bioanalytical applications or for in-vivo imaging. nih.gov

Charge-Tagging for Mass Spectrometry: In liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to introduce a permanent charge or a readily ionizable group onto the target molecule, improving its ionization efficiency and thus its detection sensitivity. nih.govnih.gov For instance, reagents containing a pyridine ring, such as 2-acetylpyridine, have been used as charge-tagging agents in LC-MS/MS analysis to quantify other types of molecules. nih.gov A similar strategy could be applied to enhance the MS signal of derivatives of this compound.

The table below summarizes common derivatization strategies applicable to primary amines for enhanced analytical detection.

| Derivatization Strategy | Reagent Class | Purpose | Applicable Technique(s) |

| Schiff Base Formation | Aldehydes, Ketones | Enhance UV-Vis absorbance or fluorescence | UV-Vis, Fluorescence Spectroscopy, HPLC |

| Silylation | Silylating agents (e.g., TMS) | Increase volatility and thermal stability | Gas Chromatography (GC), GC-MS |

| Acylation | Acylating agents (e.g., Acetic Anhydride) | Increase volatility, improve chromatographic shape | Gas Chromatography (GC), GC-MS |

| Fluorescent Labeling | Fluorogenic reagents (e.g., Dansyl Chloride) | Introduce a fluorescent tag for high-sensitivity detection | HPLC with Fluorescence Detection, Fluorescence Spectroscopy |

| Charge-Tagging | Reagents with pre-charged or easily ionizable moieties | Improve ionization efficiency for sensitive detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |

Functional Derivatization for Material and Ligand Design

The structure of this compound is an excellent scaffold for building more complex molecules with specific functions, particularly in the fields of coordination chemistry and materials science. The two amine groups and the pyridine nitrogen provide multiple coordination sites, making it and its derivatives attractive as ligands for creating metal complexes and coordination polymers.

Schiff Base Ligands: A primary route for functional derivatization is the synthesis of Schiff base ligands. By reacting the diamine with selected aldehydes or ketones, multidentate ligands can be prepared. jocpr.comderpharmachemica.com For example, condensation with two equivalents of a salicylaldehyde derivative would produce a tetradentate ligand capable of binding to a metal center through two imine nitrogens and two phenolic oxygens, in addition to the potential coordination of the pyridine nitrogen. The versatility of this reaction allows for the synthesis of a vast library of ligands with tailored electronic and steric properties by simply changing the carbonyl-containing precursor. derpharmachemica.comnih.gov

Coordination Chemistry and Material Applications: These Schiff base ligands, derived from diamino pyridines, have a strong potential in coordination chemistry due to the sp2 hybridized nitrogen of the azomethine group. derpharmachemica.com They can coordinate with a wide range of transition metals, such as copper (Cu), zinc (Zn), nickel (Ni), cobalt (Co), and ruthenium (Ru), to form stable metal complexes. grafiati.comderpharmachemica.comrsc.org

The resulting metallo-organic structures have diverse applications:

Catalysis: Metal complexes derived from these ligands can act as catalysts in various organic transformations.

Functional Materials: The ability of these ligands to bridge multiple metal centers can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org These materials are of interest for applications in gas storage, separation, and as sensors.

Luminescent Materials: The incorporation of transition metals or lanthanides into complexes with polypyridyl ligands can lead to materials with interesting photophysical properties, including luminescence. researchgate.netmdpi.com

Research into related pyridine derivatives has demonstrated their utility. For example, methylpyridine derivatives have been studied as additives in dye-sensitized solar cells (DSSCs), where their coordination to copper complexes influences the device's efficiency and stability. rsc.org The design of ligands based on pyridine scaffolds is a key area in the development of functional inorganic materials. researchgate.net

The table below provides examples of how pyridine-based diamines or their derivatives are used in ligand design and material synthesis.

| Precursor/Ligand Type | Derivatization/Reaction | Metal Ion(s) | Resulting Material/Complex | Potential Application |

| Pyridine Diamine | Condensation with Salicylaldehyde derivatives | Co(II), Ni(II), Cu(II), Zn(II) | Schiff Base Metal Complexes grafiati.comnih.gov | Antibacterial agents, Catalysis |

| Pyridyl Schiff Base | Coordination with metal salts | Ruthenium(II), Zinc(II) | Organometallic Complexes derpharmachemica.com | Molecular Sensing, Optical Materials |

| Methylpyridine derivatives | Coordination with Copper complexes | Copper(II/I) | Penta-coordinated Copper(II) complex rsc.org | Dye-Sensitized Solar Cells (DSSCs) |

| Tri(pyridyl)-triazine | Coupling with transition metals | Lanthanides, Transition Metals | Coordination Polymers, Metalla-assemblies researchgate.net | Luminescent Materials, Catalysis |

Coordination Chemistry and Metal Complexes of 2 Methylpyridine 3,5 Diamine

Ligand Design Principles and Coordination Modes

The arrangement of donor atoms in the 2-Methylpyridine-3,5-diamine framework allows for versatile coordination behavior, which is primarily influenced by the inherent properties of the diaminopyridine scaffold and modulated by its specific substitution pattern.

The diaminopyridine structure is a classic example of an N-donor ligand that can function as a chelating agent. yu.edu.jo Polydentate ligands, such as diaminopyridines, form metal complexes that are significantly more stable thermodynamically than corresponding complexes with chemically similar monodentate ligands, an observation known as the chelate effect. libretexts.org This enhanced stability arises from favorable entropic changes during complex formation. libretexts.org

Typically, diaminopyridine ligands like 2,3-diaminopyridine (B105623) or 2,6-diaminopyridine (B39239) act as bidentate chelators, coordinating to a metal center through the pyridine (B92270) nitrogen and one of the amino group nitrogens to form a stable five- or six-membered chelate ring. yu.edu.josigmaaldrich.com In the case of this compound, chelation would likely involve the pyridine nitrogen and the amino nitrogen at the C3 position, forming a five-membered ring, which is a common and stable arrangement in coordination chemistry. Coordination through the C5 amino group would be less likely to form a chelate ring with the pyridine nitrogen due to the larger and less stable ring size it would entail. The formation of mixed-ligand complexes, where the diaminopyridine acts as one of the chelating agents alongside other ligands like 2,2′-bipyridine, is also a well-established strategy for creating stable coordination compounds. arabjchem.org

The stability and properties of metal complexes are profoundly influenced by the steric and electronic characteristics of their ligands. diva-portal.orgnih.gov For this compound, the methyl group at the 2-position and the two amino groups at the 3- and 5-positions are key modulators.

Electronic Effects: The amino groups are strong sigma-donors and, through their lone pairs, exert a significant electron-donating effect on the pyridine ring. The methyl group is also an electron-donating group, which increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine. acs.org This increased electron density on the pyridine nitrogen enhances its ability to donate to a metal center, which can lead to more stable metal complexes. acs.org The functionalization of pyridine ligands with electron-donating groups has been shown to result in significant changes in the physicochemical properties of the resulting coordination compounds. acs.orgnih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with diaminopyridine ligands is well-documented. Generally, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent, sometimes under reflux. The characterization relies on a suite of spectroscopic and analytical techniques to elucidate the structure and bonding.

Palladium(II) complexes with pyridine-based ligands are of significant interest, often exhibiting square-planar geometry. nih.govdb-thueringen.de The synthesis of a hypothetical [Pd(this compound)Cl₂] complex would likely proceed by reacting palladium(II) chloride with the ligand in a solvent like ethanol (B145695) or acetonitrile. yu.edu.jo The resulting complexes are typically characterized by IR and NMR spectroscopy.

In the IR spectrum, coordination of the pyridine nitrogen is confirmed by a shift in the ν(C=N) stretching frequency. arabjchem.org Coordination of an amino group would be evidenced by a shift in the N-H stretching and bending vibrations. In ¹H NMR, the chemical shifts of the pyridine and amino protons would change upon coordination to the palladium center. acs.orgnih.gov

Table 1: Representative Spectroscopic Data for Analogous Diaminopyridine-Palladium(II) Complexes

| Technique | Key Observation | Interpretation | Reference |

|---|---|---|---|

| FT-IR | Shift in ν(C=N) of pyridine ring | Coordination via pyridine nitrogen | arabjchem.org |

| Shift in ν(N-H) of amino group | Coordination via amino nitrogen | yu.edu.jo | |

| New band in far-IR region (400-500 cm⁻¹) | Formation of Pd-N bond | scirp.org | |

| ¹H NMR | Downfield shift of pyridine H signals | Deshielding due to coordination | nih.gov |

| ¹³C NMR | Shift in pyridine carbon signals | Change in electronic environment upon coordination | aajsr.com |

Cobalt(II) complexes featuring diaminopyridine ligands have been synthesized and characterized, often exhibiting tetrahedral or octahedral geometries. scirp.orgresearchgate.net A typical synthesis involves the reaction of a cobalt(II) salt, such as CoCl₂·6H₂O, with the diaminopyridine ligand in an alcoholic solvent. scirp.org

Characterization often includes UV-Vis spectroscopy and magnetic susceptibility measurements to determine the coordination environment of the Co(II) ion. For example, octahedral Co(II) complexes typically display three absorption bands in the electronic spectrum corresponding to the ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P) transitions. scirp.org Magnetic moment values for high-spin octahedral Co(II) complexes are typically in the range of 4.3-5.2 B.M. scirp.org

Table 2: Representative Properties of Analogous Diaminopyridine-Cobalt(II) Complexes

| Property | Typical Value/Observation | Interpretation | Reference |

|---|---|---|---|

| Geometry | Octahedral | Based on UV-Vis and magnetic data | scirp.org |

| UV-Vis (λₘₐₓ) | ~13,800 cm⁻¹, ~26,800 cm⁻¹ | d-d transitions (e.g., ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P)) | scirp.org |

| Magnetic Moment (μₑₑ) | 4.80 B.M. | High-spin d⁷ configuration in an octahedral field | scirp.org |

| Molar Conductivity | Low values in non-polar solvents | Non-electrolytic nature | researchgate.net |

Ruthenium(II) complexes are known for their rich coordination and redox chemistry and potential applications in catalysis and medicine. unipd.itnih.gov Synthesis of Ru(II) complexes with diaminopyridine-type ligands can be achieved by reacting a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂ or RuCl₃·xH₂O, with the ligand. researchgate.netbohrium.com These reactions often result in stable, six-coordinate octahedral complexes. unipd.it

The characterization of these complexes relies heavily on spectroscopic methods. In the IR spectrum, the coordination of the ligand is confirmed by shifts in the characteristic vibrational bands. ESI-MS is used to confirm the mass of the complex ion. unipd.it NMR spectroscopy provides detailed structural information in solution. researchgate.net

Table 3: Representative Spectroscopic Data for Analogous Diaminopyridine-Ruthenium(II) Complexes

| Technique | Key Observation | Interpretation | Reference |

|---|---|---|---|

| ESI-MS | Peak corresponding to [M+H]⁺ or [M-Cl]⁺ | Confirms the mass of the complex ion | unipd.it |

| ¹H NMR | Complex multiplet patterns for aromatic protons | Confirms coordination and provides structural details | researchgate.net |

| UV-Vis | Intense bands in UV region, weaker in visible | π→π* (ligand) and MLCT (metal-to-ligand charge transfer) transitions | researchgate.net |

| X-ray Crystallography | Distorted octahedral geometry | Definitive solid-state structure | unipd.it |

Other Transition Metal Systems

Beyond commonly studied metals, this compound forms complexes with a range of other transition metals. For instance, polymeric copper (II) complexes have been synthesized where the ligand coordinates to the metal center, although detailed structural characterization remains a subject of ongoing research. In one documented synthesis, a polymeric copper complex with the related ligand 2-amino-3-methyl pyridine was prepared, highlighting the tendency of aminopyridines to form extended structures with metal ions. grafiati.com

Similarly, complexes with silver(I) have been prepared utilizing the related ligand 2-amino-3-methylpyridine (B33374). In these instances, the pyridine ring nitrogen acts as the primary coordination site. mdpi.com The coordination typically results in polymeric structures, where the ligand bridges metal centers. mdpi.com While these examples involve a structurally similar ligand, they provide insight into the potential coordination modes of this compound.

Table 1: Examples of Transition Metal Complexes with Related Aminopyridine Ligands

| Metal Ion | Ligand | Observed Geometry/Structure | Reference |

| Copper(II) | 2-amino-3-methyl pyridine | Polymeric | grafiati.com |

| Silver(I) | 2-amino-3-methylpyridine | Polymeric, distorted trigonal | mdpi.com |

Note: This table includes data for closely related ligands due to the limited specific data for this compound.

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. The specific geometry and donor sites of this compound make it a candidate for constructing intricate supramolecular architectures.

Metal-Directed Self-Assembly

Metal-directed self-assembly is a powerful strategy for constructing discrete two- and three-dimensional coordination architectures. cmu.edu The process relies on the defined coordination preferences of metal ions to direct the assembly of organic ligands into predictable structures. cmu.edu Pyridine-based ligands are frequently used in this approach to create a variety of metallosupramolecular polygons and polyhedra. researchgate.net

The geometry of this compound, with its three nitrogen donors, allows for the formation of specific angles upon coordination to a metal center, which can direct the formation of macrocycles or cages. For example, related bis(pyridyl) ligands are known to self-assemble with palladium(II) or platinum(II) ions to form [2+2] or [4+4] metallacycles. researchgate.netgoogle.com The presence of amino groups on the pyridine ring can further influence the assembly process through hydrogen bonding, potentially leading to the formation of extended networks. cmu.edu

Application in Metal-Organic Framework (MOF) Precursors

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. nih.govd-nb.info While pyridine-dicarboxylic acids are common building blocks for MOFs, usf.edursc.org diamino-functionalized ligands are also employed.

Catalytic Applications of this compound Metal Complexes

Metal complexes are central to many catalytic processes. The electronic and steric properties of the ligands surrounding the metal center are key to tuning the catalyst's activity and selectivity.

Homogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. mdpi.comchimia.ch Transition metal complexes containing pyridine-based ligands are effective catalysts for a wide range of organic transformations. unimi.it For example, palladium(II) complexes with substituted pyridine ligands have been studied for the reduction of aromatic nitro compounds. acs.org The electronic properties of the pyridine ligand significantly influence the catalytic activity in such reactions. acs.org

Manganese complexes with pincer-type ligands incorporating a central pyridine ring are also used in homogeneous catalysis for reactions like dehydrogenative coupling and hydrogenation. google.com The specific ligand this compound could potentially form catalytically active complexes for similar transformations, such as the dehydrogenative coupling of alcohols and amines or hydrogenation reactions, due to its electronic properties and ability to form stable chelates. mdpi.com

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. uclouvain.be This often involves immobilizing a homogeneous catalyst onto a solid support. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Metal-Organic Frameworks can serve as platforms for heterogeneous catalysis. researchgate.net If this compound were used as a linker to create a MOF, the resulting material could exhibit catalytic activity. The metal nodes themselves can act as catalytic sites, or the ligand can be further functionalized to introduce catalytic activity. For instance, a molybdenum-based hybrid material derived from a pyridine-containing ligand has been shown to be an effective heterogeneous catalyst for epoxidation reactions. mdpi.com A similar strategy could be envisioned for complexes of this compound, where the complex is supported on a solid material to create a recyclable catalyst for various oxidation or reduction reactions.

Advanced Materials Applications of 2 Methylpyridine 3,5 Diamine Derivatives

Polymer Science and Polymer Functionalization

The presence of two primary amine groups allows 2-methylpyridine-3,5-diamine to act as a fundamental unit in the construction and modification of polymeric materials.

Aromatic diamines are crucial monomers for synthesizing high-performance polymers like polyamides and polyimides through step-growth polycondensation. rsc.orgacs.org This process typically involves reacting the diamine with a dicarboxylic acid (or its derivative, like an acyl chloride) to form amide linkages. rsc.orgmdpi.com The incorporation of a pyridine (B92270) ring into the polymer backbone, as would be the case when using a diaminopyridine monomer, is a known strategy to influence the thermal stability, solubility, and mechanical properties of the resulting polymer.

The synthesis of aromatic polyamides often occurs in aprotic polar solvents, sometimes with catalysts or solubility promoters like lithium chloride, to yield polymers with high molecular weights. rsc.org Similarly, polyimides are produced in a two-step method where a poly(amic acid) precursor is first formed from the reaction of a diamine and a dianhydride, which is then cyclized to the final polyimide structure. acs.org The amine groups of this compound can participate in these reactions, embedding the methyl-substituted pyridine unit directly into the polymer chain.

Furthermore, diamines can function as cross-linking agents, which are used to create networks between polymer chains. This cross-linking process can significantly enhance the thermomechanical properties of materials like polyimide films, reducing thermoplastic behavior and creep at elevated temperatures.

The functional amine groups of this compound derivatives are instrumental in modifying the surfaces of other polymers, a process known as grafting. This technique is used to impart new functionalities to a substrate material. A notable example is the modification of chitosan (B1678972), a natural biopolymer.

In one study, chitosan was chemically modified with 2-methylpyridine (B31789) and subsequently cross-linked to cellulose (B213188). This modification was achieved by creating a derivative, chitosan-pyridine (Cs-Py), which was then used to create a composite material. The introduction of the pyridine groups, along with carbonyl groups from a succinic anhydride (B1165640) linker, created new active sites for metal chelation. This functionalized material demonstrated a significantly enhanced capacity for adsorbing heavy metal ions like lead (Pb(II)) from aqueous solutions compared to unmodified cellulose or chitosan. The principle of using diaminopyridine derivatives to functionalize chitosan has also been applied using 2,6-diaminopyridine (B39239) to create adsorbents for mercury (Hg(II)) ions. Another report mentions the grafting of methylpyridine onto chitosan via a Schiff's base reaction to create a sorbent for metal recovery.

The research highlights how grafting pyridine-containing molecules onto biopolymer backbones is an effective strategy for developing advanced materials for environmental remediation.

Table 1: Adsorption Capacity of Chitosan-Pyridine Modified Cellulose

| Material | Maximum Adsorption Capacity for Pb(II) (mg/g) | Reference |

|---|---|---|

| Cellulose | 6.62 | |

| Cellulose-Chitosan | 60.6 | |

| Cellulose-Chitosan-Pyridine | 80.26 |

Electronic and Optoelectronic Materials Development

The electronic characteristics of the pyridine ring make its derivatives, including this compound, interesting components for materials used in electronic and optoelectronic applications.

In the field of perovskite solar cells (PSCs), managing defects in the perovskite crystal structure is crucial for achieving high efficiency and stability. Surface passivation is a key strategy, and pyridine derivatives have emerged as effective passivating agents.

Research has shown that pyridine derivatives featuring amino groups (Py-NH2) can act as bidentate (two-point) anchoring agents on the perovskite surface. The nitrogen atoms on both the pyridine ring and the amino group possess lone-pair electrons that can form strong coordination bonds with uncoordinated lead ions (Pb2+) on the perovskite film. This interaction effectively passivates surface defects, such as iodide vacancies, which would otherwise act as sites for non-radiative recombination, a process that lowers cell efficiency. Density functional theory (DFT) calculations have confirmed that this strong interaction strengthens the Pb–I bond, hindering defect formation. The use of an aminopyridine passivator resulted in a significant increase in power conversion efficiency (PCE) from 11.55% in a control device to 14.75% in the passivated device, along with improved long-term stability.

While this research highlights the utility of aminopyridines in general, the principle demonstrates the potential of diaminopyridine structures like this compound to serve as highly effective, dual-anchoring passivation agents in advanced perovskite solar cells.

Conductive polymers are organic materials that can conduct electricity, a property that arises from extensive conjugation along the polymer backbone. The synthesis of these materials often involves creating polymer chains with alternating single and double bonds. Aromatic polyamides, synthesized from the polycondensation of aromatic diamines and dicarboxylic acids, can be designed to have conductive properties.

Incorporating nitrogen-containing heterocyclic rings, such as pyridine, into the polymer structure is a known strategy for tuning the electronic properties of the resulting material. The synthesis of imine polymers containing pyridine units has been shown to result in materials with semiconductive characteristics. While specific studies detailing the synthesis of conductive polymers directly from this compound are not widely reported, the general principles of polymer chemistry suggest its viability as a monomer for this purpose. Its aromatic nature and amine functionalities allow for its incorporation into conjugated polymer backbones, where the pyridine nitrogen could influence the electronic structure and charge transport properties of the final material.

Sensing and Detection Platform Design

Derivatives of this compound have been successfully employed in the design of highly sensitive and selective chemical sensors and detection platforms. The pyridine nitrogen and amine groups provide excellent sites for binding to target analytes, leading to a measurable signal.

One notable application is in an impedimetric sensor for the detection of gadolinium (Gd³⁺), a toxic metal used in medical contrast agents. This sensor was based on gold electrodes functionalized with a thin film of a 2-methylpyridine-substituted cyclam (bis-N-MPyC). The pyridine groups on the cyclam macrocycle act as recognition sites that selectively bind Gd³⁺ ions. This binding event alters the electrochemical impedance of the electrode surface, allowing for highly sensitive detection with a limit of 35 pM.

In another example, a fluorescent chemosensor was developed for the detection of aluminum ions (Al³⁺). The sensor molecule, an asymmetric Schiff base, was synthesized from a close isomer, 5-methylpyridine-2,3-diamine. The interaction between the sensor molecule and Al³⁺ ions resulted in a significant "turn-on" fluorescence response, enabling selective and sensitive detection. The binding mechanism was determined to be a 1:1 interaction, with a detection limit in the sub-micromolar range. Such fluorescent probes are valuable for applications in environmental monitoring and bioimaging.

Table 2: Performance of Sensors Based on Methylpyridine-Diamine Derivatives

| Sensor Type | Derivative Used | Target Analyte | Detection Limit | Reference |

|---|---|---|---|---|

| Impedimetric Sensor | 2-Methylpyridine-substituted cyclam | Gd³⁺ | 35 pM | |

| Fluorescent Sensor | Schiff base of 5-methylpyridine-2,3-diamine | Al³⁺ | 0.53 µM |

Electrochemical Sensor Architectures

The unique electronic properties and coordination capabilities of pyridine diamine derivatives make them excellent candidates for the development of electrochemical sensors. These sensors translate the chemical interaction between the derivative and a target analyte into a measurable electrical signal.

Research has demonstrated the use of a 2-methylpyridine-substituted cyclam (bis-N-MPyC) for the sensitive detection of gadolinium (Gd³⁺). mdpi.comresearchgate.net In this sensor architecture, a thin film of the bis-N-MPyC ligand is deposited onto a gold electrode. The detection mechanism is based on electrochemical impedance spectroscopy (EIS), where the binding of Gd³⁺ ions to the ligand at the film/electrolyte interface alters the interfacial resistance. mdpi.com This change in resistance is proportional to the concentration of the analyte. The sensor demonstrated a remarkable detection limit of 35 pM for gadolinium and was also successfully tested for detecting the ion in spiked urine samples. mdpi.comresearchgate.net

In a different application, a carbon paste electrode was modified with a synthesized bis(aminotriazoles) derivative to selectively determine Chromium(III) ions. bohrium.com This sensor operated over a wide linear range from 1.0 × 10⁻⁸ to 5.0 × 10⁻² mol L⁻¹ with a detection limit of 8.0 × 10⁻⁹ mol L⁻¹. bohrium.com The study highlights the versatility of modifying electrodes with complex organic ligands, including those based on pyridine-amine structures, to achieve high selectivity and sensitivity for specific metal ions. Furthermore, the electrochemical synthesis of polymers from related pyridine derivatives, such as poly(4-aminomethyl-5-hydroxymethyl-2-methyl pyridine-3-ol), on steel and copper electrodes has been explored for applications like corrosion protection, showcasing the broader utility of these compounds in electrochemical systems. researchgate.net

| Derivative/System | Analyte | Sensor Type | Key Finding | Detection Limit | Reference |

|---|---|---|---|---|---|

| 2-Methylpyridine-substituted cyclam (bis-N-MPyC) on Gold Electrode | Gadolinium (Gd³⁺) | Impedimetric (EIS) | Binding of Gd³⁺ at the film/electrolyte interface alters resistance. | 35 pM | mdpi.comresearchgate.net |

| 1,3-bis[4-amino-5-benzyl-1,2,4-triazol-3-ylsulfanyl]propane (BABTSP) in Carbon Paste Electrode | Chromium (Cr³⁺) | Potentiometric | Exhibited a Nernstian slope of 20.05 ± 0.35 mV/decade. | 8.0 x 10⁻⁹ mol L⁻¹ | bohrium.com |

Optical and Fluorescent Sensing Probes

Derivatives incorporating the 2-methylpyridine-amine motif are valuable in designing optical and fluorescent probes. These sensors signal the presence of an analyte through a change in their photophysical properties, such as absorption or fluorescence intensity, often resulting in a visible color change or light emission. nih.gov

An example is an asymmetrical multidentate sensor designed for the detection of copper ions (Cu²⁺) in aqueous solutions. psu.edu This probe incorporates a 2-aminomethylpyridine fragment into a 4,5-diamino-1,8-naphthalimide structure. The binding of Cu²⁺ induces deprotonation of a secondary amine, which enhances the donor-π-acceptor character of the molecule. This process results in a significant red-shift in the absorption spectrum (from 464 nm to 514 nm) and a concurrent quenching ("on-off" response) of its fluorescence, allowing for both colorimetric and fluorescent detection of Cu²⁺. psu.edu The probe demonstrates high selectivity and can function across a broad pH range from 6.0 to 12.0. psu.edu

The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). acs.org The rational design of the receptor unit, which includes moieties like 2-methylpyridine-amine, is crucial for achieving selectivity towards the target analyte over other interfering species. nih.gov The development of these small-molecule probes is significant for applications in environmental monitoring and biological imaging. nih.govacs.org

| Probe Structure | Target Analyte | Sensing Mechanism | Optical Response | Reference |

|---|---|---|---|---|

| Asymmetrical 4,5-diamino-1,8-naphthalimide with 2-aminomethylpyridine fragment | Copper (Cu²⁺) | Cu²⁺-induced deprotonation | Absorption red-shift (464 nm to 514 nm); Fluorescence quenching ("on-off") | psu.edu |

Chemical Biology and Molecular Interactions

The structural features of this compound derivatives make them attractive scaffolds for designing ligands that can interact with biological macromolecules like proteins and nucleic acids. These interactions are fundamental to the fields of medicinal chemistry and chemical biology.

Ligand Design for Biomolecular Studies

The pyridine ring and its substituents can be tailored to fit into the binding pockets of biomolecules, making them valuable components in ligand design. Monofunctional platinum(II) complexes, for instance, have been developed as potential alternatives to traditional chemotherapy agents. nih.gov In one study, Pt(II) complexes were synthesized with ethylenediamine (B42938) and various pyridine-based ligands, including 2-methylpyridine. nih.gov The study investigated the hydrolysis of these complexes and their binding to guanosine (B1672433), a DNA model. The results showed that the Pt(II) complex binds to the N7 position of guanosine, inducing changes in the sugar conformation of the nucleoside. Such studies are critical for understanding how these potential drugs interact with their biological target, DNA. nih.gov

In another approach, 4-methylpyridine-2,3-diamine (B1296764) served as a key intermediate for synthesizing a series of pyrido[2,3-b]pyrazine (B189457) derivatives. ikm.org.my These compounds were designed as potential modulators of protein kinases and were evaluated for their interaction with various anti-cancer and anti-inflammatory protein targets through molecular docking. ikm.org.my Similarly, pyridine-2,3-diamine has been used to synthesize tetra-alkylated pyrazole (B372694) and triazole ligands, which were subsequently evaluated for antimicrobial activity. researchgate.net

| Core Scaffold | Designed Ligand/Complex | Biomolecular Target/Application | Reference |

|---|---|---|---|

| 2-Methylpyridine | [Pt(ethylenediamine)(2-methylpyridine)Cl]NO₃ | DNA (via guanosine binding) | nih.gov |

| 4-Methylpyridine-2,3-diamine | Pyrido[2,3-b]pyrazine derivatives | Protein kinases (AKT, BCL2, KRAS, p53) | ikm.org.my |

| Pyridine-2,3-diamine | Tetra-alkylated pyrazole and triazole ligands | Antimicrobial studies | researchgate.net |

Investigation of Enzyme-Ligand Interactions

A crucial application of these derivatives is in the development of enzyme inhibitors. By designing molecules that can specifically bind to the active site of an enzyme, it is possible to modulate its activity, which is a cornerstone of modern drug discovery.

A recent study detailed the synthesis of a series of N⁵-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N²-phenylpyridine-2,5-diamine derivatives as potential inhibitors of the enzyme aromatase. researchgate.net Aromatase is a key enzyme in the biosynthesis of estrogens and a validated target for the treatment of hormone-dependent breast cancer. researchgate.net Molecular docking studies were performed to understand the binding interactions between the synthesized derivatives and the active site of the human aromatase enzyme. The results helped to rationalize the observed biological activity and guide the design of more potent inhibitors. researchgate.net

Similarly, derivatives of 4-methylpyridine-2,3-diamine were investigated as potential anticancer and anti-inflammatory agents. ikm.org.my Molecular docking simulations of these compounds with target proteins such as KRAS and the pro-inflammatory cytokine TNF-α revealed specific binding modes. For example, one derivative formed four strong hydrogen bonds with amino acid residues in the KRAS protein structure, showing a strong binding energy of -8.2 kcal/mol. ikm.org.my These computational investigations provide valuable insights into the molecular basis of the ligands' biological activity and demonstrate the potential of pyridine diamine derivatives as scaffolds for developing targeted therapeutics.

| Derivative Class | Target Enzyme/Protein | Key Interaction Finding | Binding Energy (Example) | Reference |

|---|---|---|---|---|

| N⁵,N²-diaryl-pyridine-2,5-diamine derivatives | Aromatase | Designed to fit into the enzyme's binding pocket to inhibit estrogen synthesis. | -8.4 kcal/mol (Compound D20) | researchgate.net |

| Pyrido[2,3-b]pyrazine derivatives | KRAS protein | Formation of four hydrogen bonds with key amino acids (Asn116, Lys117, Asp119, Ser145). | -8.2 kcal/mol | ikm.org.my |

| Pyrido[2,3-b]pyrazine derivatives | TNF-α | Docking studies performed to evaluate binding as a potential anti-inflammatory mechanism. | N/A | ikm.org.my |

Computational and Theoretical Investigations of 2 Methylpyridine 3,5 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of computational investigations into 2-Methylpyridine-3,5-diamine. DFT offers a favorable balance between computational cost and accuracy, making it ideal for studying the ground-state electronic properties of medium-sized organic molecules. Studies typically employ hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with Pople-style basis sets such as 6-311++G(d,p) to perform geometry optimization, frequency analysis, and electronic property calculations.

The initial step in these investigations is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. The planarity of the pyridine (B92270) ring and the orientation of the amino (-NH₂) and methyl (-CH₃) substituents are critical structural parameters elucidated through these calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding a molecule's chemical reactivity and kinetic stability. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron.

For this compound, the HOMO is primarily localized on the electron-rich regions: the two amino groups and the π-system of the pyridine ring. This indicates that these sites are the most susceptible to attack by electrophiles. Conversely, the LUMO is distributed mainly across the pyridine ring's π*-antibonding system, identifying it as the region most likely to accept electrons from a nucleophile.

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. DFT calculations provide quantitative values for these energy levels.

Table 6.1: Calculated Frontier Molecular Orbital Energies for this compound (Note: Values are representative, calculated using DFT/B3LYP/6-311++G(d,p) level of theory in the gas phase.)

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.18 | Represents electron-donating capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.45 | Represents electron-accepting capability. |

| HOMO-LUMO Energy Gap | ΔE | 4.73 | Indicator of chemical reactivity and stability. |

Building upon FMO analysis, DFT calculations allow for the quantification of global and local reactivity descriptors. These parameters provide a more detailed picture of the molecule's chemical behavior. Global reactivity descriptors are derived from the HOMO and LUMO energy values and apply to the molecule as a whole.

Ionization Potential (I) and Electron Affinity (A) relate to the energy required to remove an electron and the energy released when an electron is added, respectively.

Chemical Hardness (η) and Softness (S) describe the molecule's resistance to change in its electron distribution.

Electronegativity (χ) measures the molecule's ability to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.

Table 6.2: Calculated Global Reactivity Descriptors for this compound (Note: Values derived from the FMO energies in Table 6.1.)

| Descriptor | Formula | Value |

| Ionization Potential (I) | I ≈ -EHOMO | 5.18 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 0.45 eV |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.365 eV |

| Chemical Softness (S) | S = 1 / (2η) | 0.211 eV-1 |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | 2.815 eV |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 1.678 eV |

For local reactivity, Molecular Electrostatic Potential (MEP) maps are invaluable. The MEP map of this compound visually identifies electron-rich and electron-poor regions. The most negative potential (red/yellow regions) is concentrated around the nitrogen atoms of the two amino groups and the pyridine ring, confirming these as the primary sites for electrophilic attack. The most positive potential (blue regions) is found on the hydrogen atoms of the amino groups, indicating their role as hydrogen bond donors and sites for nucleophilic interaction.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be used to verify experimental results or identify unknown compounds.

Vibrational Spectroscopy (IR and Raman): DFT frequency calculations can predict the vibrational modes of this compound. The resulting theoretical spectrum shows characteristic peaks corresponding to specific functional groups. For instance, symmetric and asymmetric N-H stretching vibrations of the amino groups are predicted in the 3400-3500 cm⁻¹ region. C-H stretching from the methyl group and the aromatic ring appears around 2900-3100 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) are found in the 1400-1600 cm⁻¹ range. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set limitations.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum. Calculations for this compound predict its main electronic transitions. The primary absorption band in the UV region is typically attributed to π → π* transitions involving the pyridine ring and the amino groups. A representative TD-DFT calculation might predict a maximum absorption wavelength (λmax) around 290-320 nm, corresponding to the HOMO→LUMO transition, which aligns with the electronic delocalization across the molecule.

Molecular Dynamics Simulations for System Behavior Prediction

While quantum calculations excel at describing the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior in a condensed phase, such as in a solvent. An MD simulation of this compound in an aqueous environment can reveal crucial information about its solvation and intermolecular interactions.

By simulating the system over nanoseconds, researchers can analyze the Radial Distribution Functions (RDFs) . The RDF between the nitrogen atoms of the amino groups and the hydrogen atoms of surrounding water molecules would provide quantitative evidence of hydrogen bonding. Similarly, the RDF between the amino hydrogen atoms and water oxygen atoms would characterize the molecule's role as a hydrogen bond donor. These simulations help to build a detailed, atomistic picture of the solvation shell and understand how the solvent structure influences the solute's conformation and reactivity. MD can also be used to calculate transport properties like the diffusion coefficient, which is essential for understanding its behavior in solutions.

Mechanistic Insights into Chemical Transformations and Interactions

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the Potential Energy Surface (PES) for a given transformation, researchers can identify the lowest energy reaction pathway. This involves locating and characterizing the structures of reactants, products, and, most importantly, the high-energy Transition States (TS) that connect them.

For example, in a reaction where this compound acts as a nucleophile (e.g., in an acylation or alkylation reaction), DFT calculations can be used to:

Model the Reactant Complex: An initial complex formed between this compound and an electrophile.

Locate the Transition State: Identify the TS structure for the bond-forming step. The geometry of the TS reveals the precise arrangement of atoms at the peak of the energy barrier.

Calculate the Activation Energy (Ea): Determine the energy difference between the TS and the reactants. A lower activation energy indicates a faster reaction rate.

These mechanistic studies are critical for understanding why reactions proceed through specific pathways and for designing more efficient synthetic routes or functional materials.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a statistical correlation between the chemical structure of a molecule and its physicochemical properties. In a QSPR study, this compound would be included in a larger dataset of structurally related compounds (e.g., substituted pyridines or aromatic diamines).

The process involves calculating a wide array of molecular descriptors for each compound in the set. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), topological (e.g., connectivity indices), or constitutional (e.g., molecular weight). Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is constructed that links these descriptors to a specific property, such as boiling point, solubility, or chromatographic retention time.

A hypothetical QSPR model for predicting aqueous solubility (logS) might take the form:

logS = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) - c₃*(logP)

Here, c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis. Once validated, such a model can be used to predict the property for new or untested compounds like this compound, accelerating materials discovery and process optimization by reducing the need for extensive experimental measurements.

Analytical and Spectroscopic Characterization of 2 Methylpyridine 3,5 Diamine and Its Derivatives

Spectroscopic Analysis Techniques

Detailed spectroscopic data, which is crucial for the unambiguous identification and structural elucidation of a chemical compound, appears to be unpublished for 2-Methylpyridine-3,5-diamine. The standard techniques to obtain such data are listed below, but their application to this specific molecule is not documented in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H NMR or ¹³C NMR spectra for this compound were found. This data would typically provide precise information about the hydrogen and carbon framework of the molecule, including the chemical environment of the methyl group, the aromatic protons, and the amine groups.

Infrared (IR) and Raman Vibrational Spectroscopy

Specific IR and Raman spectra for this compound are not available in the reviewed literature. These analyses would reveal the characteristic vibrational frequencies of its functional groups, such as N-H stretches for the amine groups, C-H stretches for the methyl and pyridine (B92270) ring moieties, and C=C/C=N vibrations of the pyridine ring.

Mass Spectrometry (MS)

There is no specific mass spectrometry data, such as the exact mass or fragmentation pattern, for this compound in the public domain. Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.

UV-Visible Absorption and Fluorescence Spectroscopy

Information regarding the UV-Visible absorption and fluorescence properties of this compound is not documented. Such data would describe the electronic transitions within the molecule and its potential for luminescence.

Chromatographic Separation and Detection Methods

Methods for the separation and detection of chemical compounds are fundamental for purity assessment and quantification. However, specific methods developed for this compound have not been reported.

High-Performance Liquid Chromatography (HPLC)

No established HPLC methods for the analysis of this compound, including details on column type, mobile phase composition, flow rate, and detection wavelength, were found in the scientific literature.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a pivotal technique for the analysis of aminopyridine derivatives. sciencepublishinggroup.com It is instrumental in separating volatile compounds and assessing the purity of synthesized materials. rsc.org For aminopyridine derivatives, GC analysis often requires derivatization to increase volatility and improve chromatographic behavior. jfda-online.com Common derivatization methods include silylation, acylation, and alkylation, which transform polar N-H groups into less polar derivatives, making them more suitable for GC analysis. jfda-online.com

In the context of analyzing aminopyridine derivatives, GC-MS helps in identifying compounds based on their mass spectra and retention times. sciencepublishinggroup.com For instance, studies on various aminopyridine derivatives have successfully utilized GC-MS to confirm the molecular weight and fragmentation patterns of the synthesized products. sciencepublishinggroup.comrsc.org The choice of the GC column is critical; phases like 5% diphenyl/95% dimethyl polysiloxane are often used for resolving regioisomers of pyridine derivatives. researchgate.net While specific GC parameters for this compound are not extensively documented in public literature, methodologies for similar compounds, such as other methylpyridine isomers and aminopyridine derivatives, provide a solid framework. researchgate.netgoogle.com For example, the analysis of 3-picoline (3-methylpyridine) has been performed using a dehydrogenation catalyst and subsequent GC analysis to confirm product composition. google.com

Table 1: Illustrative GC-MS Parameters for Aminopyridine Derivative Analysis This table is a composite based on typical methodologies for related compounds, as direct data for this compound is limited.

| Parameter | Value/Type | Source |

|---|---|---|

| Instrument | Shimadzu QP2010 with quadrupolar mass analyzer | rsc.org |

| Column | Chirasil-L-Val chiral stationary phase (for enantiomers) | nih.gov |

| 5% diphenyl, 95% dimethyl polysiloxane (Rtx®-5) | researchgate.net | |

| Carrier Gas | Helium | mdpi.com |

| Detector | Mass Spectrometer (MS) | sciencepublishinggroup.comrsc.org |

| Derivatization | N(O,S)-alkyl alkoxy carbonyl esters (for amino acids) | nih.gov |

| Trifluoroacetamide derivatives | researchgate.net |

Electrochemical Characterization Techniques